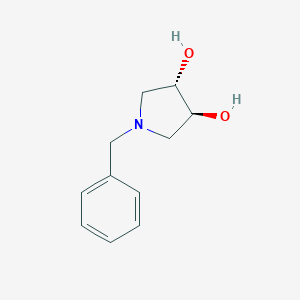

(3S,4S)-1-benzylpyrrolidine-3,4-diol

Overview

Description

(3S,4S)-1-benzylpyrrolidine-3,4-diol, also known as this compound, is a chiral alcohol that has gained attention in recent years due to its potential applications in the pharmaceutical and biomedical fields. It is a colorless, water-soluble compound with a molecular weight of 223.37 g/mol. It is structurally related to the pyrrolidine family of compounds and is used as an intermediate in the synthesis of other compounds. In addition, it has been used as a chiral catalyst in asymmetric synthesis, as well as a building block in the synthesis of various pharmaceuticals.

Scientific Research Applications

Chiral Organogels

(Cicchi et al., 2010) demonstrated the use of a derivative of (3S,4S)-1-benzylpyrrolidine-3,4-diol in creating stable gels in both polar and apolar solvents. This compound forms chiral supramolecular structures and fibers, displaying enantiomeric discrimination and self-sorting processes.

Enantiopure Macrocyclic Polyesters

(Cicchi et al., 1998) used (3S,4S)-N-Benzyl-3,4-dihydroxypyrrolidine as a building block for enantiopure macrocyclic polyesters, confirming their structure through NMR spectroscopy and FAB mass spectrometry.

Synthesis of Azasugars

(Lombardo et al., 2001) explored an efficient synthesis route for azasugars, which are active as enzymatic inhibitors, using a derivative of this compound.

Preparation from Natural Sources

(Aga et al., 2013) reported a scalable methodology for preparing optically active (3S)-1-benzylpyrrolidine-3-ol, a precursor to this compound, from naturally occurring alkaloids.

Chemoenzymatic Synthesis

(Kamal et al., 2004) described the chemoenzymatic synthesis of derivatives of this compound, showcasing its application in creating key intermediates for antitumor compounds.

properties

IUPAC Name |

(3S,4S)-1-benzylpyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRIUWQPJVPYSO-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90365-74-5 | |

| Record name | (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

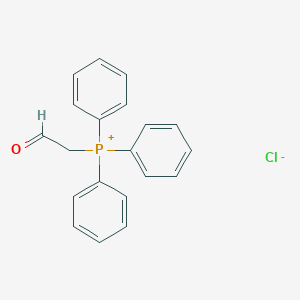

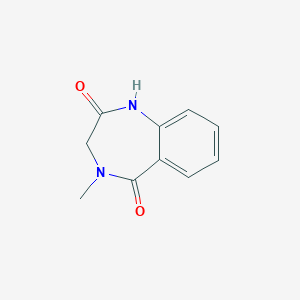

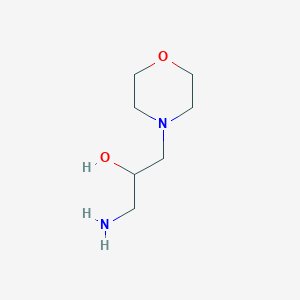

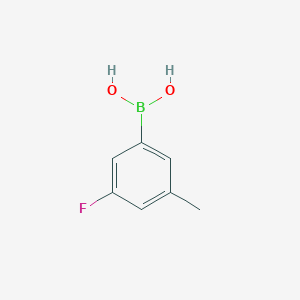

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

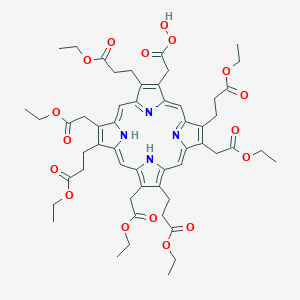

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the conformation adopted by the pyrrolidine ring and the hydroxyl groups in the structure of (3S,4S)-1-Benzylpyrrolidine-3,4-diol?

A1: The research paper states that the pyrrolidine ring in this compound adopts a twisted envelope conformation, and the two hydroxyl groups are arranged in a trans conformation []. This specific spatial arrangement of the ring and functional groups is likely to influence the molecule's overall shape and potential interactions with other molecules. Understanding the conformational preferences of this compound can be crucial for further investigations, particularly if it's being considered as a potential building block for more complex molecules or targeted therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.